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molecular formula C10H15N3O2 B1343843 tert-Butyl (5-methylpyrazin-2-yl)carbamate CAS No. 369638-68-6

tert-Butyl (5-methylpyrazin-2-yl)carbamate

Cat. No. B1343843
M. Wt: 209.24 g/mol
InChI Key: FGAZCKUQQRDXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608618B2

Procedure details

To a stirred solution of 5-methyl pyrazine carboxylic acid (13.8 g, 100 mmol) in 300 mL of toluene at room temperature under nitrogen was added triethyl amine (14 mL, 100 mmol) followed by diphenyl phosphoryl azide (21.6 mL, 100 mmol). After 30 min. at room temperature, 2-methyl-2-propanol (19 mL, 200 mmol) was added and the solution immersed in a 90° C. oil bath. After 2 hours, the reaction was cooled to RT, diluted to 600 mL with EtOAc, and washed 3×60 mL with 10% Na2CO3 and 1×600 mL with saturated NaCl. The organics were dried (MgSO4), filtered and concentrated to a yellow solid (17.5 g. 83%). 1H-NMR (400 MHz, CDCl3) δ 9.16 (s, 1H), 8.05 (s, 1H), 7.56(br s, 1H), 2.50 (s, 3H), 1.55 (s, 9H).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1[N:3]=[CH:4][C:5]([C:8](O)=O)=[N:6][CH:7]=1.C([N:13]([CH2:16]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:25])C=CC=CC=1.[CH3:35][C:36]([OH:39])([CH3:38])[CH3:37]>C1(C)C=CC=CC=1.CCOC(C)=O>[C:36]([O:39][C:16](=[O:25])[NH:13][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[CH:4][N:3]=1)([CH3:38])([CH3:37])[CH3:35]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
CC(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immersed in a 90° C.
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed 3×60 mL with 10% Na2CO3 and 1×600 mL with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid (17.5 g. 83%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(NC1=NC=C(N=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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